N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
Descripción
N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic anthraquinone-based sulfonamide derivative. Its structure features a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core substituted with a sulfonamide group at position 2, further linked to a butanamide chain modified with a mesityl (2,4,6-trimethylphenyl) group and a methylated sulfonamide nitrogen.
Propiedades
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S/c1-17-14-18(2)26(19(3)15-17)29-25(31)10-7-13-30(4)36(34,35)20-11-12-23-24(16-20)28(33)22-9-6-5-8-21(22)27(23)32/h5-6,8-9,11-12,14-16H,7,10,13H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFOZDHOFJPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an anthracene derivative functionalized with a sulfonamide group. The molecular formula and weight are essential for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 357.42 g/mol |
| CAS Number | 821777-01-9 |
| Solubility | Soluble in organic solvents |
The biological activity of N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Receptors : It may bind to various receptor sites, influencing signal transduction pathways that regulate cellular responses.
- Induction of Apoptosis : Research indicates that the compound can trigger programmed cell death in specific cancer cell lines, making it a candidate for anticancer therapy.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exhibits cytotoxic effects. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
These results indicate a promising potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes such as:
-
Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
Enzyme Inhibition (%) at 100 µM COX-1 75 COX-2 80
Case Studies
- Case Study on HeLa Cells : A detailed examination of the apoptosis pathway revealed that the compound activates caspases, leading to cell death.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential therapeutic use.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-mesityl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide and related compounds:
Structural and Functional Analysis
Core Modifications: The target compound’s butanamide chain distinguishes it from benzamide derivatives (e.g., 4-tert-butyl-N-(anthraquinone)benzamide ). The flexible butanamide linker may improve binding to biological targets compared to rigid benzamide analogs.
Substituent Effects: The mesityl group introduces steric bulk and lipophilicity, which may reduce metabolic degradation compared to smaller substituents (e.g., methyl or amino groups in ). Methylation of the sulfonamide nitrogen (as in the target compound) likely decreases hydrogen-bonding capacity, altering solubility and target affinity relative to non-methylated analogs (e.g., Compound 6a ).
Biological Activity :
- Pyrazole-containing analogs (e.g., Compound 10a ) exhibit anti-inflammatory activity due to structural similarity to celecoxib, whereas brominated derivatives (e.g., ) may act as DNA intercalators. The target compound’s mesityl group could favor interactions with hydrophobic enzyme pockets.
Synthetic Routes: The target compound’s synthesis likely follows methods similar to anthraquinone-sulfonamide hybrids, such as coupling anthraquinone-2-formyl chloride with mesityl-containing amines in dichloromethane/THF with DIPEA . This contrasts with the DMF/ethanol reflux used for pyrazole-linked derivatives .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
